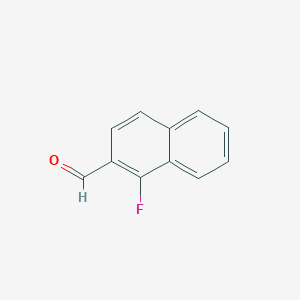

1-fluoro-2-naphthaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

1-fluoronaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWUQMKWNNQMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570034 | |

| Record name | 1-Fluoronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143901-96-6 | |

| Record name | 1-Fluoronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoronaphthalene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Regioselective Synthesis of 1-fluoro-2-naphthaldehyde

Abstract

1-fluoro-2-naphthaldehyde is a valuable fluorinated aromatic aldehyde that serves as a key building block in the development of advanced pharmaceutical compounds and functional materials. The precise introduction of a formyl group at the C-2 position of the 1-fluoronaphthalene scaffold presents a significant regiochemical challenge. This guide provides a detailed exploration of synthetic strategies, focusing on methodologies that offer high regioselectivity and practical utility for researchers in organic synthesis and drug development. We will dissect the mechanistic underpinnings of the preferred synthetic pathway, Directed ortho-Metalation (DoM), and provide a comparative analysis with the classical Vilsmeier-Haack formylation. Furthermore, a robust protocol for the synthesis of the requisite starting material, 1-fluoronaphthalene, is detailed. This document is intended to serve as a comprehensive technical resource, blending theoretical principles with field-proven experimental protocols.

Introduction and Strategic Overview

The synthesis of polysubstituted naphthalenes is a cornerstone of modern organic chemistry, driven by their prevalence in biologically active molecules and materials science. Specifically, the regioselective functionalization of fluorinated naphthalenes is of high interest, as the introduction of fluorine can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability and binding affinity. The target molecule, this compound, requires the formylation of 1-fluoronaphthalene at the C-2 position, ortho to the fluorine atom.

Standard electrophilic aromatic substitution reactions on 1-fluoronaphthalene are complicated by the directing effects of the fluorine substituent. As a moderately deactivating but ortho-, para-directing group, fluorine promotes substitution at both the C-2 and C-4 positions. This often leads to mixtures of isomers that are challenging to separate, diminishing the overall efficiency of the synthesis. Therefore, achieving high regioselectivity is the primary challenge to be addressed.

This guide will focus on two principal retrosynthetic disconnections for the formyl group, as illustrated below.

Caption: Retrosynthetic analysis of this compound.

Pathway 1, Directed ortho-Metalation (DoM), offers a powerful solution to the regioselectivity problem by using the fluorine atom as a directing group to facilitate deprotonation at the adjacent C-2 position.[1][2] Pathway 2 involves the classical Vilsmeier-Haack reaction, a common formylation technique whose regiochemical outcome on this specific substrate warrants critical evaluation.[3][4]

Preferred Synthetic Pathway: Directed ortho-Metalation (DoM)

The most reliable and regioselective strategy for the synthesis of this compound is through Directed ortho-Metalation. This powerful technique leverages a heteroatom-containing substituent (the Directed Metalation Group, or DMG) to deliver a strong organolithium base to a specific ortho-proton, facilitating its abstraction.[1]

Principle and Rationale

In this context, the fluorine atom on the naphthalene ring serves as an effective, albeit weak, DMG. The Lewis basicity of the fluorine atom allows for coordination with the Lewis acidic lithium cation of an alkyllithium base, such as n-butyllithium (n-BuLi). This coordination pre-positions the base in proximity to the C-2 proton, significantly increasing its kinetic acidity and enabling regioselective deprotonation to form the 2-lithio-1-fluoronaphthalene intermediate.[5] This nucleophilic intermediate can then be trapped with a suitable formylating electrophile, like N,N-dimethylformamide (DMF), to yield the desired aldehyde with high precision.

Caption: Workflow for Directed ortho-Metalation pathway.

Detailed Experimental Protocol

Materials:

-

1-Fluoronaphthalene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexanes)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with 1-fluoronaphthalene (1.0 eq).

-

Dissolution: Anhydrous THF is added via syringe to dissolve the starting material, and the resulting solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour.

-

Formylation: Anhydrous DMF (1.5 eq) is added dropwise via syringe. The reaction is stirred at -78 °C for an additional 2 hours, during which time the reaction may change color.

-

Quenching: The reaction is slowly warmed to 0 °C and then quenched by the careful addition of saturated aqueous NH₄Cl solution.

-

Extraction: The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

Workup: The combined organic layers are washed with water, then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Alternative Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds.[6][7] It involves an electrophilic aromatic substitution using a "Vilsmeier reagent," a chloroiminium salt generated in situ from a substituted amide (like DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[3]

Principle and Rationale

The Vilsmeier reagent is a relatively mild electrophile, meaning the substrate must be sufficiently activated.[4] While 1-fluoronaphthalene is less reactive than phenol or aniline, it can undergo the Vilsmeier-Haack reaction. The key issue is regioselectivity. The fluorine atom directs electrophilic attack to the ortho (C-2) and para (C-4) positions. Steric hindrance at the ortho position can often favor substitution at the para position, leading to the formation of 1-fluoro-4-naphthaldehyde as a significant, and potentially major, byproduct. This necessitates a careful purification step and reduces the overall yield of the desired C-2 isomer.

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. baranlab.org [baranlab.org]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

An In-depth Technical Guide to 1-Fluoro-2-naphthaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-naphthaldehyde is a fluorinated aromatic aldehyde that holds significant interest as a versatile building block in organic synthesis. Its naphthalene core, substituted with a fluorine atom and a formyl group, provides a unique combination of steric and electronic properties. This guide offers a comprehensive overview of the physical and chemical characteristics of this compound, detailed methodologies for its synthesis and characterization, and an exploration of its current and potential applications, particularly in the realms of medicinal chemistry and material science. The strategic incorporation of a fluorine atom can profoundly influence a molecule's reactivity, conformational preferences, and biological activity, making fluorinated synthons like this compound valuable tools for the modern chemist.[1][2]

Physicochemical Properties

The precise determination of the physical properties of this compound is crucial for its application in synthesis and material design. While some experimental values are not widely reported, the available data and predicted properties are summarized below. For comparison, the properties of the related isomer, 4-fluoro-1-naphthaldehyde, are also included.

| Property | This compound | 4-Fluoro-1-naphthaldehyde |

| CAS Number | 143901-96-6[3] | 172033-73-7[4] |

| Molecular Formula | C₁₁H₇FO[3] | C₁₁H₇FO[4] |

| Molecular Weight | 174.17 g/mol [3] | 174.17 g/mol [4] |

| Appearance | Solid[5] | Powder[4] |

| Melting Point | Not available[3] | 79-81 °C[4] |

| Boiling Point | Not available[3] | 307.9±15.0 °C (Predicted)[2] |

| Solubility | Insoluble in water.[6] Soluble in organic solvents. | Slightly soluble in DMSO and Methanol.[2] |

| Density | Not available[3] | 1.249±0.06 g/cm³ (Predicted)[2] |

Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Vilsmeier-Haack Formylation (Hypothetical)

Causality: The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic rings. 1-Fluoronaphthalene, while deactivated by the fluorine atom's inductive effect, is still sufficiently reactive at the ortho and para positions due to the directing effect of the fluorine and the inherent reactivity of the naphthalene system. The electrophilic Vilsmeier reagent (chloromethyleniminium ion) attacks the aromatic ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde.

-

Reagent Preparation : In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition. Stir the mixture for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with 1-Fluoronaphthalene : Dissolve 1-fluoronaphthalene in a suitable solvent like dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent.

-

Reaction Progression : Heat the reaction mixture to 50-60 °C and maintain it for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Hydrolysis : After the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate to hydrolyze the intermediate iminium salt and neutralize the excess acid.

-

Extraction and Purification : Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. A comprehensive study of the three isomeric ortho-fluoronaphthaldehydes by Busacca et al. provides the basis for the expected NMR data.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde proton. The aldehyde proton will appear as a singlet in the downfield region (typically δ 9-10 ppm). The aromatic protons will exhibit a complex splitting pattern due to proton-proton and proton-fluorine couplings.

-

¹³C NMR : The carbon NMR spectrum will display distinct resonances for the carbonyl carbon (around δ 190 ppm), the carbon attached to the fluorine (which will appear as a doublet due to C-F coupling), and the other aromatic carbons.

-

¹⁹F NMR : The fluorine NMR spectrum will show a singlet, providing a clear indication of the single fluorine environment in the molecule.

Expertise & Experience: The interpretation of the NMR spectra of fluorinated aromatic compounds requires careful consideration of long-range C-F and H-F coupling constants, which can provide valuable structural information. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for the complete and unambiguous assignment of all proton and carbon signals.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

C=O Stretch : A strong absorption band is expected in the region of 1680-1700 cm⁻¹ for the aldehyde carbonyl group. Conjugation with the naphthalene ring shifts this band to a lower wavenumber compared to aliphatic aldehydes.

-

C-H Stretch (Aldehyde) : A characteristic weak to medium absorption is anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C=C Stretch : Multiple bands of variable intensity will be observed in the 1450-1600 cm⁻¹ region.

-

C-F Stretch : A strong absorption band is expected in the 1100-1300 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 174.17. Common fragmentation patterns for naphthaldehydes include the loss of a hydrogen atom (M-1) to form a stable acylium ion, and the loss of the formyl group (M-29) to give the fluoronaphthyl cation.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is governed by the interplay of the aldehyde and the fluoro-substituted naphthalene ring system.

Caption: Reactivity profile of this compound.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

-

Nucleophilic Addition : It readily undergoes addition reactions with various nucleophiles such as Grignard reagents, organolithium compounds, and ylides (Wittig reaction) to form secondary alcohols and alkenes, respectively.

-

Oxidation : The aldehyde can be easily oxidized to the corresponding carboxylic acid, 1-fluoro-2-naphthoic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reductive Amination : It can participate in reductive amination reactions with amines in the presence of a reducing agent to form substituted aminomethylnaphthalenes.

Reactions involving the Naphthalene Ring

-

Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom, being a good leaving group, can be displaced by strong nucleophiles, especially when activated by electron-withdrawing groups or under specific reaction conditions.

-

Electrophilic Aromatic Substitution (SEAr) : The naphthalene ring can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing substituents (fluoro and formyl groups).

Applications in Drug Discovery and Material Science

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1][2] Naphthalene-based scaffolds are also prevalent in many biologically active compounds.[6] Therefore, this compound serves as a valuable starting material for the synthesis of novel therapeutic agents.

In material science, fluorinated naphthaldehydes are utilized in the synthesis of advanced polymers and organic electronic materials. The introduction of fluorine can impart desirable properties such as enhanced thermal stability, altered optical properties, and improved solubility.[8]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a solid that may cause skin, eye, and respiratory irritation.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is advisable to store the compound under an inert atmosphere. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in diverse areas of chemical research. This guide has provided a detailed overview of its physical and chemical properties, synthetic methodologies, spectroscopic characterization, and applications. As the demand for complex and highly functionalized molecules continues to grow, the utility of such well-defined building blocks will undoubtedly expand, paving the way for new discoveries in medicine and materials science.

References

- Busacca, C. A., Campbell, S., Gonnella, N. C., & Senanayake, C. H. (2010). ¹H and ¹³C NMR assignments of all three isomeric o-fluoronaphthaldehydes and three o-fluorophenanthrene aldehydes. Magnetic Resonance in Chemistry, 48(1), 74–79. [Link]

- ChemSynthesis. (2025). This compound.

- Royal Society of Chemistry. (n.d.). Supporting Information for General. ¹H and ¹³C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- PrepChem.com. (n.d.). Synthesis of 7-fluoro-1-naphthaldehyde.

- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing the Potential of Fluoro Naphthaldehyde Uses in Material Science.

- ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.

- ACS Publications. (2025). Microwave Spectroscopy and Structure of the 1-Fluoronaphthalene···H₂O Complex: Two Hydrogen Bonds Make the Complex a Rigid Rotor.

- AIP Publishing. (2021). Electronic spectra and structure of 1- and 2-fluoronaphthalene impurity centers in crystalline naphthalene.

- National Center for Biotechnology Information. (n.d.). Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives.

- AIP Publishing. (2021). Electronic spectra and structure of 1- and 2-fluoronaphthalene impurity centers in crystalline naphthalene.

- PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.

- Royal Society of Chemistry. (2000). Aromatic aldehydes as fluorogenic indicators for human aldehyde dehydrogenases and oxidases: substrate and isozyme specificity.

- ResearchGate. (n.d.). UV/Vis spectrum of 1-naphthaldehyde (1) (c = 1.0 mM in CH₂Cl₂) in the...

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 4-Fluoro-1-naphthaldehyde 97 172033-73-7 [sigmaaldrich.com]

- 5. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 1-Fluoro-2-naphthaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into aromatic systems offers a powerful tool for modulating molecular properties. 1-Fluoro-2-naphthaldehyde, a fluorinated derivative of naphthaldehyde, represents a key synthetic intermediate. Its unique electronic and steric characteristics, arising from the interplay between the fluorine substituent and the aldehyde functional group on the naphthalene core, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

This technical guide provides an in-depth analysis of the spectroscopic signature of this compound. As a Senior Application Scientist, the following content is synthesized from foundational spectroscopic principles and comparative data from analogous structures, offering field-proven insights into the experimental choices and data interpretation critical for compound verification and utilization. While direct, comprehensive experimental spectra for this specific molecule are not widely published, this guide constructs a robust, predictive spectroscopic profile to empower researchers in their synthetic endeavors.

Molecular Structure and Key Features

This compound (C₁₁H₇FO) possesses a molecular weight of 174.17 g/mol .[1] The molecule's core is a naphthalene ring system, with a fluorine atom at the C1 position and a formyl (aldehyde) group at the C2 position. This substitution pattern dictates the molecule's reactivity and its distinct spectroscopic properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound based on established chemical shift principles and data from analogous compounds such as 2-naphthaldehyde[2], 1-fluoronaphthalene[3], and other substituted naphthalenes.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the six protons on the naphthalene ring, and a downfield signal for the aldehydic proton. The fluorine atom at C1 will introduce through-space and through-bond couplings to the neighboring protons, leading to splitting of their signals.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aldehydic Proton | ~10.2 - 10.4 | s | - | -CHO |

| Aromatic Protons | ~7.5 - 9.0 | m | - | Ar-H |

-

Aldehydic Proton: The proton of the aldehyde group is expected to appear as a singlet in the range of 10.2-10.4 ppm, characteristic of aromatic aldehydes.

-

Aromatic Protons: The six aromatic protons will resonate in the region of 7.5-9.0 ppm. The specific chemical shifts and multiplicities will be influenced by the electron-withdrawing effects of both the fluorine and aldehyde groups. Protons ortho and peri to the fluorine and aldehyde groups will be most affected. For comparison, the aromatic protons of 2-naphthaldehyde appear between 7.56 and 8.29 ppm.[2] The presence of the electronegative fluorine atom is likely to shift some of these signals further downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display eleven signals corresponding to the eleven carbon atoms in the molecule. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aldehydic Carbon | ~190 - 193 | d | ~3-5 | -CHO |

| C1 | ~160 - 165 | d | ¹JCF ≈ 250 | C-F |

| C2 | ~125 - 130 | d | ²JCF ≈ 20-25 | C-CHO |

| C3, C4, C5, C6, C7, C8, C9, C10 | ~120 - 140 | m | - | Aromatic C |

-

Aldehydic Carbon: The carbonyl carbon of the aldehyde is expected to resonate around 190-193 ppm. It may show a small doublet splitting due to two-bond coupling with the fluorine atom.

-

C1 (Carbon-bearing Fluorine): This carbon will be significantly deshielded and appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 250 Hz.

-

Aromatic Carbons: The remaining aromatic carbons will appear in the range of 120-140 ppm. Their chemical shifts will be influenced by the substituent effects of the fluorine and aldehyde groups. For comparison, the aromatic carbons of 2-naphthaldehyde resonate between 122.75 and 136.40 ppm.[4]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shift is sensitive to the electronic environment.

| Predicted ¹⁹F NMR Data | Chemical Shift (δ, ppm) | Reference |

| Ar-F | ~ -110 to -130 | CFCl₃ |

-

The ¹⁹F chemical shift for a fluorine atom attached to a naphthalene ring is expected to be in the range of -110 to -130 ppm relative to CFCl₃. The exact position will be influenced by the electron-withdrawing aldehyde group at the ortho position.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups. The IR spectrum of this compound will be dominated by absorptions from the aldehyde group and the aromatic ring.

| Predicted IR Absorption Bands | Wavenumber (cm⁻¹) | Intensity | Assignment |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Ar-H |

| Aldehyde C-H Stretch | 2850 - 2800 & 2750 - 2700 | Weak | Fermi doublet |

| Carbonyl (C=O) Stretch | 1710 - 1685 | Strong | C=O (conjugated) |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Ar C=C |

| C-F Stretch | 1250 - 1100 | Strong | C-F |

-

Carbonyl Stretch: A strong absorption band between 1710 and 1685 cm⁻¹ is characteristic of the C=O stretch in a conjugated aromatic aldehyde.

-

Aldehyde C-H Stretch: Two weak bands (a Fermi doublet) are expected in the region of 2850-2700 cm⁻¹ for the aldehydic C-H stretch.

-

C-F Stretch: A strong band in the 1250-1100 cm⁻¹ region will be indicative of the C-F bond.

-

Aromatic Vibrations: Multiple bands in the 1600-1450 cm⁻¹ region will correspond to the C=C stretching vibrations of the naphthalene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

| Predicted Mass Spectrum Fragments | m/z | Identity |

| Molecular Ion [M]⁺ | 174 | C₁₁H₇FO⁺ |

| [M-H]⁺ | 173 | C₁₁H₆FO⁺ |

| [M-CHO]⁺ | 145 | C₁₀H₆F⁺ |

| [M-CO]⁺ | 146 | C₁₀H₇F⁺ |

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 174, corresponding to the molecular weight of the compound.

-

[M-H]⁺ Fragment: Loss of the aldehydic hydrogen radical will lead to a significant peak at m/z 173.

-

[M-CHO]⁺ Fragment: Loss of the formyl radical (•CHO) will result in a prominent peak at m/z 145, corresponding to the 1-fluoronaphthyl cation.

-

[M-CO]⁺ Fragment: Decarbonylation can lead to a peak at m/z 146, corresponding to the 1-fluoronaphthalene radical cation.

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction (Representative Protocol)

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Formylation: Dissolve 1-fluoronaphthalene in a suitable solvent (e.g., dichloroethane) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Data Acquisition

-

NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C, and CFCl₃ as an external standard for ¹⁹F.

-

IR Spectroscopy: Obtain the IR spectrum using an FT-IR spectrometer with an attenuated total reflectance (ATR) accessory for a solid sample, or as a KBr pellet.

-

Mass Spectrometry: Record the mass spectrum using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of this compound. By leveraging data from structurally similar compounds and applying fundamental spectroscopic principles, we have outlined the expected key features in ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses. The inclusion of a representative synthetic protocol offers a practical starting point for researchers aiming to prepare and characterize this valuable synthetic intermediate. This comprehensive guide is intended to serve as a reliable resource for scientists engaged in the synthesis and application of novel fluorinated aromatic compounds.

References

- PubChem. This compound. [Link]

- NIST. 1-Naphthalenecarboxaldehyde. [Link]

- Patents Google. Prepn process of 1-fluoronaphthalene.

- PubMed Central. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. [Link]

Sources

A Technical Guide to the Solubility of 1-Fluoro-2-Naphthaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-naphthaldehyde is a fluorinated aromatic aldehyde of interest in medicinal chemistry and materials science. Its naphthalene core provides a rigid scaffold, while the aldehyde group serves as a versatile handle for synthetic transformations. The fluorine substituent can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions, making it a valuable building block in the design of novel bioactive compounds and functional materials.

A fundamental understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization in a laboratory setting. Solubility dictates the choice of reaction media, purification methods such as recrystallization and chromatography, and formulation strategies. This guide provides a comprehensive overview of the theoretical considerations for the solubility of this compound, a qualitative assessment based on related structures, and a detailed experimental protocol for its quantitative determination.

Physicochemical Properties of this compound

An analysis of the molecular structure of this compound provides insight into its expected solubility. Key physicochemical properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₁H₇FO | [1] |

| Molecular Weight | 174.174 g/mol | [1] |

| Structure | Naphthalene ring with a fluorine at position 1 and an aldehyde at position 2 |

The molecule possesses a large, nonpolar naphthalene core, which suggests a preference for nonpolar organic solvents. The presence of the polar aldehyde group and the electronegative fluorine atom introduces some degree of polarity. However, the overall character of the molecule is expected to be largely hydrophobic.

Predicted Solubility Profile

Based on these analogs, this compound is predicted to exhibit good solubility in a range of common organic solvents, from nonpolar to polar aprotic. The "like dissolves like" principle suggests that solvents with similar polarity to the solute will be most effective.[5]

Expected Solubility Trend:

-

High Solubility: In chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene), and ethers (e.g., diethyl ether, tetrahydrofuran).

-

Moderate Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate, dimethylformamide, dimethyl sulfoxide) and alcohols (e.g., methanol, ethanol, isopropanol). The polar aldehyde group will contribute to interactions with these solvents.

-

Low to Negligible Solubility: In highly polar protic solvents like water and nonpolar aliphatic hydrocarbons with low polarity (e.g., hexane, cyclohexane).

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solid.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid)

-

A range of organic solvents (e.g., hexane, toluene, dichloromethane, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Solvent Vials: Add a measured volume (e.g., 2 mL) of each selected organic solvent to separate labeled vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24 hours) to ensure that the dissolution has reached equilibrium.[6]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution (supernatant) from the excess solid, either centrifuge the vials or filter the solution using a syringe filter compatible with the organic solvent.

-

Sample Preparation for Analysis: Carefully take a precise aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted samples using a calibrated UV-Vis spectrophotometer or HPLC. A pre-established calibration curve of this compound in the analysis solvent is required.

-

Calculation of Solubility: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Safety Precautions

This compound and the organic solvents used in this protocol should be handled in a well-ventilated fume hood.[7] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[8] Refer to the Safety Data Sheets (SDS) for this compound and each solvent for specific handling and disposal information.[7][9][10]

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While a definitive, quantitative dataset is not yet published, the structural similarity to related compounds allows for a reasoned prediction of its solubility profile. The provided experimental protocol offers a robust method for researchers to generate precise and reliable solubility data in their own laboratories. Such data is essential for the efficient design of synthetic routes, purification strategies, and the formulation of new chemical entities based on this versatile fluorinated building block.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Solubility of Organic Compounds. (2023, August 31).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.

- This compound. (2025, May 20).

- CAS 172033-73-7: 4-FLUORO-1-NAPHTHALDEHYDE. CymitQuimica.

- 172033-73-7, 4-FLUORO-1-NAPHTHALDEHYDE Formula. ECHEMI.

- 1-Fluoronaphthalene | Solubility of Things. (n.d.).

- SAFETY DATA SHEET. (2009, October 30). Fisher Scientific.

- Harnessing the Potential of Fluoro Naphthaldehyde Uses in Material Science. (n.d.).

- 2 - SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- 1-naphthaldehyde. Organic Syntheses Procedure.

- Material Safety Data Sheet - 2-Naphthaldehyde. (n.d.). Cole-Parmer.

- 2-Naphthaldehyde. (n.d.). Apollo Scientific.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4-FLUORO-1-NAPHTHALDEHYDE CAS#: 172033-73-7 [m.chemicalbook.com]

- 3. CAS 172033-73-7: 4-FLUORO-1-NAPHTHALDEHYDE | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Prospective Crystal Structure Analysis of 1-Fluoro-2-naphthaldehyde for Advanced Drug Discovery and Materials Science

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] The unique electronic properties of fluorine can profoundly influence molecular conformation, metabolic stability, and intermolecular interactions, making fluorinated synthons highly valuable. This guide focuses on 1-fluoro-2-naphthaldehyde, a key aromatic aldehyde, for which a detailed single-crystal X-ray diffraction analysis is yet to be publicly reported. We present a comprehensive roadmap for determining its crystal structure, from synthesis and crystal growth to advanced crystallographic analysis. This document serves as a technical whitepaper, providing field-proven insights and methodologies to empower researchers to unlock the structural nuances of this and similar fluorinated aromatic compounds.

Introduction: The Significance of Fluorinated Naphthaldehydes

Fluorine's high electronegativity and relatively small size allow it to act as a versatile tool for molecular design.[1][3] In drug development, the introduction of fluorine can enhance binding affinity, improve metabolic resistance by blocking sites of oxidation, and modulate pKa to optimize pharmacokinetic profiles.[1][2][3] In materials science, fluorinated aromatics are integral to the development of advanced polymers, liquid crystals, and organic electronics, offering enhanced thermal stability and unique optical properties.[4][5]

This compound (C₁₁H₇FO) is a bifunctional molecule featuring a reactive aldehyde group and a fluorinated naphthalene core.[6][7] While its applications as a synthetic intermediate are recognized, a detailed understanding of its solid-state structure is crucial for predicting its behavior in more complex systems. Crystal structure analysis provides precise data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to rational drug design and the engineering of new materials.

Synthesis and Purification of this compound

A reliable supply of high-purity material is a prerequisite for successful crystal growth. While various synthetic routes to fluoronaphthalenes exist, a common starting point is the diazotization of the corresponding aminonaphthalene.[8][9][10]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

-

Diazotization: Dissolve 1-amino-2-naphthaldehyde in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water). Cool the solution to below 5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C to form the corresponding diazonium salt.

-

Fluorination (Balz-Schiemann Reaction): To the freshly prepared diazonium salt solution, add a cold solution of fluoroboric acid (HBF₄). This will precipitate the diazonium tetrafluoroborate salt.

-

Isolate the salt by filtration and dry it thoroughly under vacuum.

-

Thermal Decomposition: Gently heat the dried diazonium salt until nitrogen evolution ceases, yielding crude this compound.

-

Purification: Purify the crude product via column chromatography on silica gel, using a hexane/ethyl acetate gradient.

-

Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Single Crystal Growth: The Gateway to Structural Elucidation

Growing diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.

Methodologies for Crystal Growth

| Technique | Description | Advantages | Considerations |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. | Simple, requires minimal equipment. | Success is highly dependent on solvent choice and environmental stability. |

| Solvent Diffusion | A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Crystals form at the interface. | Can produce high-quality crystals. | Requires careful selection of solvent/anti-solvent pairs. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with an anti-solvent. The anti-solvent vapor slowly diffuses into the solution, inducing crystallization. | Excellent control over the rate of crystallization. | More complex setup than slow evaporation. |

| Cooling | A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Effective for compounds with a steep solubility curve. | Requires precise temperature control. |

Recommended Starting Solvents for Screening: Dichloromethane, ethyl acetate, acetone, ethanol, and toluene, as well as binary mixtures of these solvents.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[11][12][13][14]

SC-XRD Experimental Workflow

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[12]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer.[13] The crystal is cooled (typically to 100 K) to minimize thermal vibrations and rotated in a monochromatic X-ray beam. A detector records the diffraction pattern as a series of images.[15]

-

Data Processing: The collected images are processed to determine the unit cell dimensions and crystal system.[12] The intensities of the diffraction spots are integrated.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, bond lengths, and angles to best fit the observed diffraction pattern.[13]

-

Validation: The final structure is validated using established crystallographic checks to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).

Anticipated Structural Features and Their Implications

Based on the known structure of related naphthaldehydes and the electronic properties of fluorine, we can anticipate several key structural features:

-

Planarity: The naphthalene core is expected to be largely planar. The degree of twisting of the aldehyde group relative to the ring will be of significant interest, as this can influence reactivity and intermolecular interactions.

-

Intramolecular Interactions: The proximity of the fluorine and aldehyde groups may lead to specific intramolecular interactions that could influence the conformation of the aldehyde.

-

Intermolecular Interactions: The crystal packing will likely be governed by a combination of π-π stacking of the naphthalene rings and dipole-dipole interactions involving the carbonyl group. The presence of the electronegative fluorine atom may also introduce C-H···F hydrogen bonds, which are increasingly recognized as important in crystal engineering.[3]

-

Polymorphism: It is plausible that this compound could exhibit polymorphism (the ability to crystallize in different forms). Identifying and characterizing different polymorphs is critical in the pharmaceutical industry, as they can have different solubilities and bioavailabilities.

Conclusion and Future Directions

Determining the crystal structure of this compound will provide invaluable data for chemists and materials scientists. This guide outlines a clear and robust pathway to achieve this goal, from chemical synthesis to advanced crystallographic analysis. The resulting structural information will enable a deeper understanding of its chemical behavior and facilitate the rational design of new pharmaceuticals and advanced materials. This work represents a foundational step toward fully harnessing the potential of this and other strategically fluorinated aromatic building blocks.

References

- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.

- SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.

- Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.

- YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction?

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 4-Fluoro-1-naphthaldehyde: Synthesis, Properties, and Applications in Organic Chemistry.

- American Chemical Society. (1995). A Convenient Large-Scale Synthesis of 4-Fluoro-1-naphthaldehyde and Its Aromatic Nucleophilic Substitution Reactions.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Harnessing the Potential of Fluoro Naphthaldehyde Uses in Material Science.

- MDPI. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Mol-Instincts. (2025, May 20). This compound.

- PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.

- ResearchGate. (2025, August 9). Applications of Fluorine in Medicinal Chemistry | Request PDF.

- Organic Syntheses. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds.

- Google Patents. (n.d.). CN102557865A - Method for preparing 1-fluoronaphthalene.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound | 143901-96-6 [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. 1-Fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]

- 10. CN102557865A - Method for preparing 1-fluoronaphthalene - Google Patents [patents.google.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. fiveable.me [fiveable.me]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. pulstec.net [pulstec.net]

- 15. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Applications of 1-Fluoro-2-naphthaldehyde in Modern Organic Synthesis

Abstract

1-Fluoro-2-naphthaldehyde is a versatile and highly reactive bifunctional building block in organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-withdrawing aldehyde and the highly electronegative fluorine atom on the naphthalene scaffold, open avenues for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of its applications, focusing on its utility in nucleophilic aromatic substitution (SNAAr), condensation reactions, and the construction of complex heterocyclic systems. We will delve into the mechanistic underpinnings of its reactivity, provide exemplary protocols, and highlight its role in the synthesis of molecules with significant potential in medicinal chemistry and materials science, thereby offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.

Section 1: Introduction to a Key Synthetic Intermediate

The Strategic Role of Fluorine in Advanced Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In medicinal chemistry, fluorine substitution is a well-established strategy for enhancing metabolic stability, improving membrane permeability, and modulating pKa, often leading to compounds with superior pharmacokinetic profiles. In materials science, fluorination can impart desirable characteristics such as thermal stability and unique photophysical properties.[1] The strategic placement of a fluorine atom on an aromatic ring, particularly when activated by an electron-withdrawing group, renders it a competent leaving group in nucleophilic aromatic substitution (SNAAr) reactions, providing a powerful tool for C-N, C-O, and C-S bond formation.[2]

This compound: Structure, Properties, and Reactivity

This compound (CAS No: 143901-96-6, Molecular Formula: C₁₁H₇FO) is a crystalline solid that features a naphthalene core functionalized with a fluorine atom at the C1 position and a formyl (aldehyde) group at the C2 position.[3][] This specific arrangement is crucial to its reactivity profile.

-

Dual Functionality : The molecule possesses two distinct reactive sites: the electrophilic aldehyde carbon, prone to attack by nucleophiles, and the C1 carbon, which is activated towards nucleophilic substitution.

-

Electronic Activation : The formyl group acts as a potent electron-withdrawing group via resonance and induction. This effect significantly polarizes the C1-F bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during SNAAr, thereby facilitating the displacement of the fluoride ion.[5][6] Theoretical studies using Density Functional Theory (DFT) have confirmed that the presence of the formyl group is essential for activating the naphthalene ring system for SNAAr, with reactivity being significantly lower in its absence (e.g., in 1-fluoronaphthalene).[5][6]

The synthesis of this compound has been reported in the literature, often involving multi-step sequences starting from readily available naphthalene precursors.[3] Its availability from commercial suppliers makes it an accessible building block for a wide range of synthetic endeavors.[][7]

Section 2: Key Synthetic Transformations and Mechanistic Insights

The dual functionality of this compound allows it to participate in a variety of powerful synthetic transformations. Its utility can be broadly categorized by which functional group serves as the primary reactive handle.

Nucleophilic Aromatic Substitution (SNAAr): Leveraging the Fluorine Leaving Group

The most prominent application of this compound is its use as an electrophile in SNAAr reactions. The C1-F bond is highly activated towards displacement by a wide range of nucleophiles.

Mechanism and Causality: The generally accepted mechanism for SNAAr proceeds through a two-step addition-elimination sequence.[2]

-

Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient C1 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing aldehyde group at the C2 position is critical for stabilizing this intermediate, particularly the negative charge developed on the ring system. This stabilization lowers the activation energy of this first, typically rate-determining, step.[6]

-

Elimination Step (Fast): The aromaticity is restored by the expulsion of the fluoride leaving group. Although the C-F bond is intrinsically strong, its cleavage is not the rate-limiting step; the restoration of the stable aromatic system provides a strong thermodynamic driving force for this process.[2]

DFT studies have shown that polar aprotic solvents, such as DMSO, are optimal for this reaction as they effectively solvate the cationic counter-ion of the nucleophile without strongly hydrogen-bonding to the nucleophile itself, thus enhancing its reactivity.[5]

Caption: Generalized mechanism for the SNAAr reaction of this compound.

This reaction is a cornerstone for synthesizing a variety of substituted naphthalenes. For instance, reaction with amines (R₂NH) or anilines yields 1-amino-2-naphthaldehyde derivatives, while reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) produces the corresponding ethers. These products are valuable intermediates for pharmaceuticals and functional dyes.

Condensation Reactions: The Aldehyde as an Electrophilic Handle

The aldehyde group of this compound readily participates in condensation reactions with carbon and nitrogen nucleophiles.[8] These reactions are fundamental for extending the carbon skeleton and for preparing imine- and enone-based structures.

Common condensation reactions include:

-

Schiff Base Formation: Reaction with primary amines (R-NH₂) yields N-substituted imines, which are versatile intermediates for synthesizing amines (via reduction) or heterocyclic compounds.

-

Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CHR) allows for the conversion of the aldehyde into an alkene, providing a route to vinyl-substituted fluoronaphthalenes.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a base leads to the formation of a new carbon-carbon double bond, yielding functionalized naphthalene acrylates.

Caption: Key condensation reactions involving the aldehyde group.

These reactions effectively use the aldehyde as a versatile anchor point for molecular elaboration, while leaving the C1-F bond intact for subsequent SNAAr reactions if desired, enabling powerful sequential functionalization strategies.

Cyclization and Annulation Reactions: Building Complex Polycyclic Systems

A key application of this compound lies in the synthesis of fused heterocyclic systems, which are prevalent scaffolds in many biologically active molecules.[9] These syntheses often involve a tandem sequence of condensation followed by an intramolecular cyclization.

A prime example is the Friedländer Annulation for the synthesis of quinoline derivatives. In a typical sequence, this compound is reacted with a ketone containing an α-methylene group (e.g., cyclohexanone) in the presence of a base. The reaction proceeds via an initial aldol condensation to form an α,β-unsaturated ketone, which then undergoes an intramolecular cyclization (condensation of an enamine intermediate with the aldehyde) and subsequent aromatization to yield the highly functionalized, fused quinoline system.

Caption: Logical workflow for constructing fused heterocycles.

This powerful strategy allows for the rapid assembly of complex molecular architectures from simple starting materials, making this compound a valuable precursor for combinatorial libraries and drug discovery programs.

Section 3: Applications in the Synthesis of Biologically Active Molecules

The structural motifs accessible from this compound are frequently found in molecules of significant biological and therapeutic interest.

Scaffolds for Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many cancers.[10] Consequently, kinase inhibitors are a major focus of modern drug discovery.[11] The naphthalene core is a recognized "privileged scaffold" in this area, and many potent inhibitors feature this ring system.[12]

This compound serves as an excellent starting point for kinase inhibitors for several reasons:

-

Core Structure: It provides the rigid naphthalene scaffold necessary for effective binding to the kinase active site.

-

Vector for Diversity (SNAAr): The C1-F bond allows for the introduction of various amine-containing heterocycles via SNAAr, a common strategy for targeting the hinge-binding region of kinases.

-

Functional Handle (Aldehyde): The aldehyde can be transformed (e.g., via reductive amination or condensation) to introduce side chains that can occupy other pockets of the enzyme, enhancing potency and selectivity.

| Structural Feature | Synthetic Origin from this compound | Role in Kinase Inhibition | Relevant Literature Context |

| Naphthalene Core | The starting scaffold itself. | Provides a rigid platform for orienting other functional groups. | [12] |

| Hinge-Binding Moiety | Introduced via SNAAr at the C1 position using N-heterocycles. | Forms critical hydrogen bonds with the kinase hinge region. | [10][13] |

| Solvent-Front Moiety | Elaborated from the C2-aldehyde via condensation or reductive amination. | Interacts with the solvent-exposed region to improve selectivity and solubility. | [14] |

Precursors for Fluorescent Probes and Molecular Sensors

The naphthalene ring system is inherently fluorescent.[15] This property, combined with the reactive aldehyde handle, makes this compound a valuable building block for creating sophisticated fluorescent probes.[1] Condensation of the aldehyde with various signaling moieties (e.g., anilines, hydrazines) can produce Schiff bases whose fluorescence properties (intensity, wavelength) change upon binding to a specific analyte (e.g., metal ions, pH changes).[16][17][18] The resulting probes have applications in bio-imaging, allowing for the visualization of specific ions or pH gradients within living cells.[17]

Section 4: Practical Considerations and Experimental Protocols

4.1 Handling and Safety: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (gloves, safety glasses, lab coat) is required. Avoid inhalation of dust and contact with skin and eyes.

Detailed Experimental Protocol 1: Representative SNAAr Reaction

Synthesis of 1-(4-Methylpiperazin-1-yl)-2-naphthaldehyde

This protocol is adapted from established procedures for SNAAr on activated fluoroarenes.[19]

-

Reagents & Materials:

-

This compound (1.0 eq, e.g., 174 mg, 1.0 mmol)

-

1-Methylpiperazine (1.2 eq, e.g., 134 µL, 1.2 mmol)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, e.g., 276 mg, 2.0 mmol)

-

Dimethyl Sulfoxide (DMSO), anhydrous (5 mL)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet.

-

-

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound, potassium carbonate, and anhydrous DMSO.

-

Stir the suspension for 5 minutes at room temperature.

-

Add 1-methylpiperazine via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

-

After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

-

Detailed Experimental Protocol 2: Representative Knoevenagel Condensation

Synthesis of (E)-Ethyl 2-cyano-3-(1-fluoronaphthalen-2-yl)acrylate

This protocol is based on standard Knoevenagel condensation conditions.

-

Reagents & Materials:

-

This compound (1.0 eq, e.g., 174 mg, 1.0 mmol)

-

Ethyl Cyanoacetate (1.1 eq, e.g., 117 µL, 1.1 mmol)

-

Piperidine (catalytic amount, e.g., 10 µL, 0.1 mmol)

-

Ethanol (5 mL)

-

Round-bottom flask, magnetic stirrer, condenser.

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add ethyl cyanoacetate to the solution.

-

Add a catalytic amount of piperidine.

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. A precipitate may form as the reaction proceeds.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture in an ice bath.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the desired product.

-

Section 5: Conclusion and Future Outlook

This compound has firmly established itself as a synthetic intermediate of considerable value. Its bifunctional nature allows for orthogonal reactivity, enabling both the elaboration of the aldehyde and the substitution of the fluoride. The activation provided by the formyl group makes it a superior substrate for SNAAr reactions compared to unactivated fluoronaphthalenes, providing reliable access to a host of 1-substituted naphthalene derivatives. Its utility in constructing complex heterocyclic scaffolds and as a precursor for molecules in medicinal chemistry and materials science is clear.

Future applications will likely focus on its incorporation into more complex drug discovery campaigns, particularly in the development of covalent and allosteric kinase inhibitors. Furthermore, its role in creating novel, stimuli-responsive fluorescent materials for advanced diagnostic and imaging applications represents a promising and expanding field of research. As synthetic methodologies continue to advance, the strategic application of versatile building blocks like this compound will remain paramount in driving innovation across the chemical sciences.

References

- Jagadish, B., & P, S. (n.d.). Plausible mechanisms for aromatic nucleophilic substitution reaction. ResearchGate.

- Sadhukhan, N., et al. (2015). A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. Semantic Scholar.

- Sadhukhan, N., et al. (2015). A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. ResearchGate.

- Gupton, J. T., et al. (1996). A Convenient Large-Scale Synthesis of 4-Fluoro-1-naphthaldehyde and Its Aromatic Nucleophilic Substitution Reactions. The Journal of Organic Chemistry, 61(5), 1827–1831.

- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Oreate AI. (2021). Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. Oreate AI Blog.

- Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov.

- Montalban, A. G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14781–14837.

- Organic Syntheses. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds.

- Gucka, M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7179.

- Google Patents. (n.d.). CN109180416A - The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene.

- Gucka, M., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4404.

- PubChem. (n.d.). 5-Fluoro-2-methyl-1-naphthaldehyde.

- Fletcher, T. L., & Namkung, M. J. (1969). Preparation of fluoronitronaphthalenes via a modified Schiemann reaction. Journal of the Chemical Society C: Organic, 1700.

- Waggoner, A. (2013). Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties and Applications. PMC - PubMed Central.

- Elkamhawy, A., et al. (2022). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. ResearchGate.

- Gogoi, P., et al. (2019). Condensation Product of 1-Naphthaldehyde and 3-Aminophenol: Fluorescent "on" Probe for Ce3+and "off" Probe for Dichromate (Cr2O72-). Journal of Fluorescence, 29(4), 947–955.

- Waggoner, A. (2013). Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties, and Applications. ResearchGate.

- ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science.

- Liu, X., et al. (2018). A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. Analytical and Bioanalytical Chemistry, 410(25), 6563–6571.

- LabXchange. (n.d.). Organic Chemistry: Condensation Reactions.

- Singh, M. S., & Singh, P. K. (2021). Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions. ResearchGate.

- Kalechits, G. V., et al. (2002). Synthesis of 2-Hydroxy-1-Naphthaldehyde under conditions of heterogeneous catalysis. Lookchem.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing the Potential of Fluoro Naphthaldehyde Uses in Material Science.

- Shoulders, M. D., & Raines, R. T. (2014). Bright Building Blocks for Chemical Biology. ACS Chemical Biology, 9(3), 578–593.

- Chebanov, V. A., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 41.

- Ghorbani-Vaghei, R., & Malaeki, A. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(22), 15004–15033.

- Mu, Y., et al. (2021). A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism. ResearchGate.

- Bakr, M. F., et al. (2017). Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. RSC Advances, 7(57), 35682–35688.

- Constable, E. C., et al. (1998). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Journal of Chemical Research, Synopses, (1), 44–45.

Sources

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 5. A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. 143901-96-6|this compound|BLD Pharm [bldpharm.com]

- 8. LabXchange [labxchange.org]

- 9. sciencescholar.us [sciencescholar.us]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two - Oreate AI Blog [oreateai.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Condensation Product of 1-Naphthaldehyde and 3-Aminophenol: Fluorescent "on" Probe for Ce3+and "off" Probe for Dichromate (Cr2O72-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

1-Fluoro-2-Naphthaldehyde: A Strategic Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties.[1][2] Judicious placement of a fluorine atom can enhance metabolic stability, fine-tune lipophilicity, and increase binding affinity by participating in favorable intermolecular interactions.[2][3] When this potent element is combined with a privileged scaffold like naphthalene—a structural motif present in numerous FDA-approved drugs such as naproxen, propranolol, and bedaquiline—the resulting building blocks offer immense potential for innovation.[4][5]

1-Fluoro-2-naphthaldehyde emerges as a particularly valuable synthon, strategically positioning a reactive aldehyde handle and a synthetically versatile fluorine atom on the robust naphthalene core. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, underscoring its utility in constructing complex molecular architectures for targeted therapeutic agents.

Core Attributes: Physicochemical Properties and Synthesis

Understanding the fundamental characteristics of a building block is paramount for its effective deployment in a synthetic campaign.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 143901-96-6 | [6] |

| Molecular Formula | C₁₁H₇FO | [6] |

| Molecular Weight | 174.17 g/mol | [6] |

| Appearance | Pale yellow to light brown solid | [7] |

| Solubility | Soluble in common organic solvents | [7] |

Reliable Large-Scale Synthesis

The accessibility of a building block is crucial for its widespread adoption. While various synthetic routes exist, a common and scalable approach involves the direct formylation of 1-fluoronaphthalene. A well-established method is the Rieche formylation, which utilizes dichloromethyl methyl ether in the presence of a Lewis acid like tin(IV) chloride.[8] This electrophilic aromatic substitution proceeds with high regioselectivity for the activated 2-position of the naphthalene ring.

Caption: Synthetic workflow for this compound.

The Dual Reactivity Profile: A Synthetic Chemist's Toolkit

This compound offers two distinct points for chemical modification, providing exceptional versatility in molecular design. The reactivity is dominated by the aldehyde functionality and the strategically positioned fluorine atom, which can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions.

Leveraging the Aldehyde Handle

The aldehyde group is a cornerstone of organic synthesis, enabling a vast array of transformations to build molecular complexity.

-

Reductive Amination: The most direct route to amines, this reaction involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction (e.g., with NaBH(OAc)₃ or NaBH₃CN) to yield the corresponding secondary or tertiary amine. This is a fundamental transformation for introducing basic centers, improving solubility, and forming key pharmacophores.

-

Condensation Reactions: The aldehyde readily condenses with a variety of nucleophiles to form C=N bonds. Its reaction with hydrazines or hydroxylamines yields hydrazones and oximes, respectively, which are common scaffolds in medicinal chemistry.

-

Olefinations: Reactions like the Wittig or Horner-Wadsworth-Emmons reaction convert the aldehyde into an alkene, providing a means to extend carbon frameworks and introduce conformational constraints.

-

Claisen-Schmidt Condensation: This reaction, between an aldehyde and a ketone, is a classic method for synthesizing chalcones (α,β-unsaturated ketones).[9] Naphthalene-chalcone hybrids have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[9]

The Fluorine Atom: An SₙAr Gateway

While typically a stable substituent, the fluorine atom at the C1 position is activated towards nucleophilic aromatic substitution by the electron-withdrawing aldehyde group at C2. This allows for the displacement of fluoride by a range of nucleophiles, a powerful strategy for late-stage diversification. Though detailed studies on the this compound isomer are specific, the principles are well-demonstrated in the closely related 4-fluoro-1-naphthaldehyde system.[8] Good yields are often obtained with:

-

Alkoxides and Phenoxides: To form ether linkages.

-

Thiolates: To generate thioethers.

-

Azide: To introduce the azido group, a precursor for amines or for use in "click" chemistry.